molecular formula C8H9NO B1611670 2-Amino-5-methylbenzaldehyde CAS No. 109467-00-7

2-Amino-5-methylbenzaldehyde

Cat. No.: B1611670
CAS No.: 109467-00-7
M. Wt: 135.16 g/mol
InChI Key: WUTVUNYCKGJXHV-UHFFFAOYSA-N
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Description

2-Amino-5-methylbenzaldehyde is an organic compound with the molecular formula C8H9NO. It is a derivative of benzaldehyde, where the benzene ring is substituted with an amino group at the second position and a methyl group at the fifth position. This compound is known for its yellow solid form and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5-methylbenzaldehyde can be synthesized through several methods. One common method involves the reduction of 2-nitro-5-methylbenzaldehyde using iron powder and glacial acetic acid. The nitro group is reduced to an amino group, resulting in the formation of this compound. The reaction conditions typically involve heating the mixture and then cooling it to precipitate the product.

Another method involves the condensation of 2-amino-5-methylbenzonitrile with formic acid, followed by hydrolysis to yield this compound. This method requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process often involves the catalytic hydrogenation of 2-nitro-5-methylbenzaldehyde in the presence of a metal catalyst such as palladium or platinum. The reaction is carried out under high pressure and temperature to achieve efficient conversion and high yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Bromine in acetic acid, sulfonyl chloride in pyridine.

Major Products Formed

    Oxidation: 2-Amino-5-methylbenzoic acid.

    Reduction: 2-Amino-5-methylbenzyl alcohol.

    Substitution: 2-Bromo-5-methylbenzaldehyde, 2-Sulfonyl-5-methylbenzaldehyde.

Scientific Research Applications

2-Amino-5-methylbenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential use in the development of drugs, particularly those targeting neurological and inflammatory diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-5-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, undergoing transformations that can be monitored to study enzyme activity. In medicinal chemistry, it may interact with receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylbenzaldehyde: Similar structure but with the methyl group at the fourth position.

    2-Amino-3-methylbenzaldehyde: Similar structure but with the methyl group at the third position.

    2-Amino-6-methylbenzaldehyde: Similar structure but with the methyl group at the sixth position.

Uniqueness

2-Amino-5-methylbenzaldehyde is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. The position of the amino and methyl groups affects the compound’s electronic properties and steric hindrance, making it distinct from other isomers.

Properties

IUPAC Name

2-amino-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-2-3-8(9)7(4-6)5-10/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTVUNYCKGJXHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40551920
Record name 2-Amino-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109467-00-7
Record name 2-Amino-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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